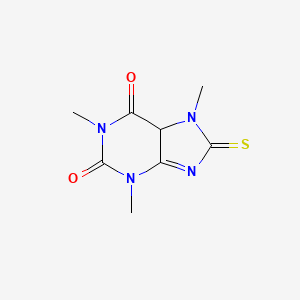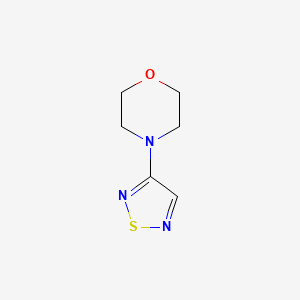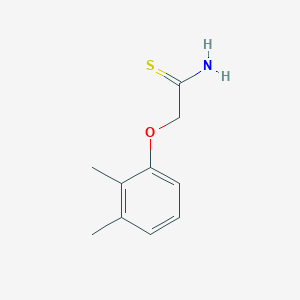
2-(2,3-Dimethylphenoxy)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethioamide, 2-(2,3-dimethylphenoxy)- is a chemical compound with the molecular formula C10H13NOS and a molecular weight of 195.28132 It is known for its unique structure, which includes a phenoxy group substituted with two methyl groups at the 2 and 3 positions, and an ethanethioamide moiety
Méthodes De Préparation
The synthesis of ethanethioamide, 2-(2,3-dimethylphenoxy)- typically involves the reaction of 2,3-dimethylphenol with an appropriate ethanethioamide precursor under controlled conditions. The reaction conditions often include the use of a base to deprotonate the phenol, followed by nucleophilic substitution to introduce the ethanethioamide group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethanethioamide, 2-(2,3-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanethioamide group to an amine or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanethioamide, 2-(2,3-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: This compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanethioamide, 2-(2,3-dimethylphenoxy)- involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes or receptors, while the ethanethioamide moiety may participate in covalent bonding or redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Ethanethioamide, 2-(2,3-dimethylphenoxy)- can be compared with other similar compounds, such as:
2-(2-Methylphenoxy)ethanethioamide: This compound has a similar structure but with only one methyl group on the phenoxy ring.
2-(2,3-Dimethylphenoxy)-N-[2-(octadecylamino)ethyl]ethanethioamide: This derivative includes an additional octadecylamino group, making it more hydrophobic and potentially altering its biological activity.
The uniqueness of ethanethioamide, 2-(2,3-dimethylphenoxy)- lies in its specific substitution pattern and the presence of both phenoxy and ethanethioamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
35370-84-4 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)ethanethioamide |
InChI |
InChI=1S/C10H13NOS/c1-7-4-3-5-9(8(7)2)12-6-10(11)13/h3-5H,6H2,1-2H3,(H2,11,13) |
Clé InChI |
SJTBVASHQVJSPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OCC(=S)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12125015.png)



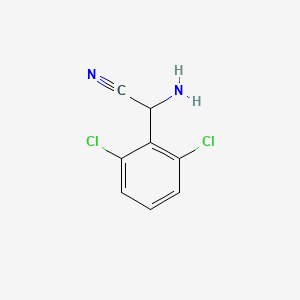
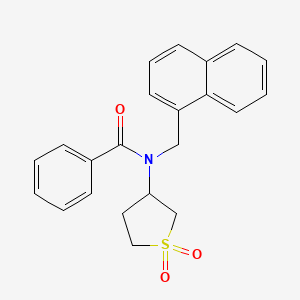
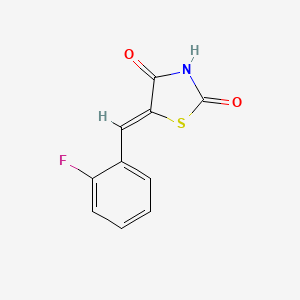
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)

![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)
![N,2,5-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12125065.png)

